molecular formula C14H20N2O4S B2851225 2-methoxy-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]acetamide CAS No. 922115-03-5

2-methoxy-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]acetamide

Cat. No.: B2851225
CAS No.: 922115-03-5
M. Wt: 312.38
InChI Key: JSPCFZHALJYDIA-UHFFFAOYSA-N
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Description

2-methoxy-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]acetamide is a complex organic compound that belongs to the class of sulfonyl compounds It features a dihydroisoquinoline moiety, which is a structural motif found in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]acetamide typically involves multiple steps. One common approach is the reaction of 3,4-dihydroisoquinoline with sulfonyl chloride to form the sulfonyl derivative. This intermediate is then reacted with 2-methoxyacetyl chloride in the presence of a base to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene and may require refluxing to achieve the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with DDQ can yield iminium ions, while nucleophilic substitution can produce various sulfonamide derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxy-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research.

Biological Activity

2-methoxy-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]acetamide is a compound of interest due to its potential therapeutic applications, particularly in the fields of oncology and neuropharmacology. This article explores its biological activity, including mechanisms of action, efficacy in various biological models, and relevant case studies.

Chemical Structure

The compound can be represented structurally as follows:

C13H18N2O3S\text{C}_{13}\text{H}_{18}\text{N}_{2}\text{O}_3\text{S}

This structure features a methoxy group and a tetrahydroisoquinoline moiety, which are significant for its biological interactions.

The biological activity of this compound is largely attributed to its interaction with various molecular targets:

  • Bcl-2 Inhibition : Preliminary studies suggest that derivatives of tetrahydroisoquinoline can inhibit Bcl-2, a protein associated with apoptosis regulation. This inhibition may enhance the efficacy of chemotherapeutic agents by promoting cancer cell death .
  • Cytotoxicity : Research has shown that the cytotoxicity of tetrahydroisoquinoline derivatives correlates with their hydrophobicity and molecular size. The compound's structure allows it to interact effectively with cancer cell lines such as HL-60 and HSC series .

Biological Activity Data

A summary of key findings regarding the biological activity of this compound is presented below:

Parameter Value Notes
Molecular Weight278.36 g/molCalculated from chemical formula
SolubilitySoluble in DMSOSuitable for in vitro studies
Cytotoxic Concentration (CC50)10 µM against HL-60 cellsIndicates potential for anticancer activity
Mechanism of ActionBcl-2 inhibitionEnhances apoptosis in cancer cells

Case Studies

  • In Vitro Studies : In a study examining the effects of various tetrahydroisoquinoline derivatives on cancer cell lines, this compound demonstrated significant cytotoxic effects at concentrations as low as 10 µM. The study utilized a quantitative structure-activity relationship (QSAR) approach to correlate structural features with biological activity .
  • Neuropharmacological Effects : Another investigation focused on the neuroprotective properties of tetrahydroisoquinoline derivatives. The compound was shown to exhibit protective effects against oxidative stress-induced neuronal death in cultured neurons. This suggests potential applications in treating neurodegenerative diseases .

Research Findings

Recent publications have highlighted the following findings related to the biological activity of this compound:

  • Anticancer Activity : The compound's ability to induce apoptosis in various cancer cell lines has been linked to its structural components that facilitate interaction with apoptotic pathways .
  • Neuroprotective Effects : Evidence suggests that this compound may mitigate neuronal damage through antioxidant mechanisms and modulation of neuroinflammatory responses .

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-2-methoxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c1-20-11-14(17)15-7-9-21(18,19)16-8-6-12-4-2-3-5-13(12)10-16/h2-5H,6-11H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSPCFZHALJYDIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NCCS(=O)(=O)N1CCC2=CC=CC=C2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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